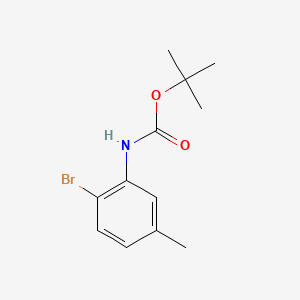

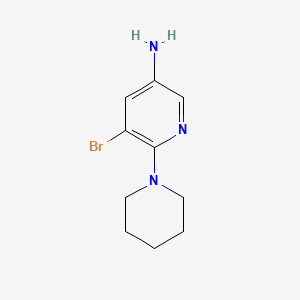

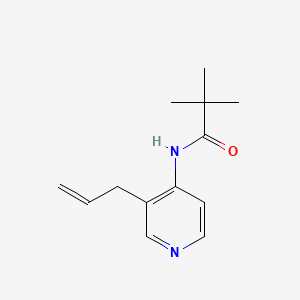

5-Amino-3-bromo-2-piperidinopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

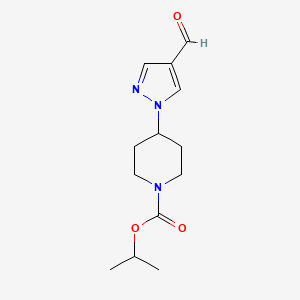

5-Amino-3-bromo-2-piperidinopyridine (5-ABP) is an organic compound with a wide range of applications in both organic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including those with medicinal properties. 5-ABP is also used as a starting material in the synthesis of other compounds, such as peptides, amines, and amides. In addition, 5-ABP has been studied for its potential therapeutic applications as an inhibitor of various enzymes and receptors.

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-bromo-2-piperidinopyridine: is a valuable compound in medicinal chemistry due to its pyridine core, which is a common motif in drug design. Pyridine derivatives are known for their basicity, water solubility, and ability to form hydrogen bonds, making them suitable as bioisosteres for amines, amides, and benzene rings . This compound can be used to synthesize BACE1 inhibitors, which are potential treatments for Alzheimer’s disease .

Organic Synthesis

In organic synthesis, 5-Amino-3-bromo-2-piperidinopyridine serves as a versatile building block for creating diverse heterocyclic compounds. It can undergo Suzuki cross-coupling reactions to produce novel pyridine derivatives, which are important in developing new pharmaceuticals and materials .

Material Science

This compound’s applications extend to material science, where it can be used to develop new materials with specific electronic or photonic properties. Its molecular structure allows for the creation of complex molecules that can be used in the development of liquid crystals and other advanced materials .

Biochemistry

In biochemistry, 5-Amino-3-bromo-2-piperidinopyridine can be utilized in the study of enzyme reactions and biochemical pathways. Its reactivity makes it suitable for probing the mechanisms of biochemical reactions and for use as a synthetic intermediate in the preparation of biologically active molecules .

Pharmacology

The pharmacological applications of 5-Amino-3-bromo-2-piperidinopyridine include its use in the synthesis of small molecule drugs. It can be incorporated into compounds that target various diseases, acting as a precursor for the synthesis of active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, 5-Amino-3-bromo-2-piperidinopyridine can be used as a standard or reagent in chromatographic methods and mass spectrometry. Its well-defined structure and properties make it suitable for use in method development and validation for the analysis of complex mixtures .

Mechanism of Action

properties

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGYLXXOMLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)